molecular formula C11H17N B1582710 N,N-Diethyl-o-toluidine CAS No. 606-46-2

N,N-Diethyl-o-toluidine

Cat. No. B1582710
CAS RN: 606-46-2
M. Wt: 163.26 g/mol
InChI Key: YQYUUNRAPYPAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Diethyl-o-toluidine” is a colorless or light yellow oily liquid . It is soluble in ethanol and ether but insoluble in water . It undergoes chemically oxidative polymerization with aniline in the presence of ammonium persulfate as an oxidant in HCl medium .


Synthesis Analysis

“N,N-Diethyl-o-toluidine” is obtained by the reaction of o-toluidine and ethyl bromide . It has been used as a starting reagent for the synthesis of roseoflavin .


Molecular Structure Analysis

The molecular formula of “N,N-Diethyl-o-toluidine” is C11H17N . Its average mass is 163.259 Da and its mono-isotopic mass is 163.136093 Da .


Chemical Reactions Analysis

“N,N-Diethyl-o-toluidine” undergoes diazotisation, a process that involves the conversion of an aromatic primary amine to a diazonium compound .


Physical And Chemical Properties Analysis

“N,N-Diethyl-o-toluidine” has a boiling point of 208-209°C at 100.7kPa . It has a density of 0.9±0.1 g/cm^3 . Its refractive index is 1.531 .

Scientific Research Applications

Ortho-Selective C–H Addition of N,N-Dimethyl Anilines to Alkenes

  • Scientific Field : Organic Chemistry
  • Application Summary : This research focuses on the ortho-selective C–H addition of N,N-dimethyl anilines to alkenes . This process was achieved for the first time using a cationic half-sandwich yttrium catalyst .
  • Methods of Application : The protocol constitutes a straightforward and atom-economical route for the synthesis of a new family of tertiary aniline derivatives with branched alkyl substituents . DFT calculation studies suggest that the interaction between the yttrium atom and the NMe2 group plays an important role and the intramolecular C–H activation through a σ-bond metathesis pathway is the rate-determining step .
  • Results or Outcomes : This method provides an efficient and selective ortho-alkylation of N,N-dimethyl anilines .

Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives

  • Scientific Field : Electrochemistry
  • Application Summary : The electrochemical oxidation of amines is an essential alternative to the conventional chemical transformation that provides critical routes for synthesising and modifying a wide range of chemically useful molecules .
  • Methods of Application : This review examines the oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams, either directly oxidised at different electrode surfaces or indirectly oxidised by a reversible redox molecule .
  • Results or Outcomes : The mechanisms are compared and simplified to understand all possible pathways for the oxidation of amines using only a few general mechanisms .

Synthesis of Roseoflavin

  • Scientific Field : Organic Synthesis
  • Application Summary : N,N-Dimethyl-o-toluidine may be employed as a starting reagent for the synthesis of roseoflavin .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .

Complexing Ability with Iodine

  • Scientific Field : Physical Chemistry
  • Application Summary : The complexing ability of N,N-Dimethyl-o-toluidine with iodine has been evaluated .
  • Methods of Application : The specific methods of application or experimental procedures for this evaluation are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this evaluation are not provided in the source .

Influence of Tetramethylethylenediamine on Lithiation

  • Scientific Field : Organic Chemistry
  • Application Summary : The influence of tetramethylethylenediamine on the lithiation of o- and p-N,N-Dimethyl-o-toluidine has been studied .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the source .

Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

  • Scientific Field : Materials Chemistry
  • Application Summary : This research focuses on the enhanced oxidation of p-Toluidine using supported zeolite nanoparticles .
  • Methods of Application : The specific methods of application or experimental procedures for this research are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this research are not provided in the source .

Determination in Ethylene Gas Samples

  • Scientific Field : Analytical Chemistry
  • Application Summary : N,N-Dimethyl-o-toluidine and N,N-Diethyl-p-toluidine are determined in ethylene gas samples . This method is used to monitor these amines in ethylene gas .
  • Methods of Application : The gas is bubbled into a solution of methanesulfonic acid (MSA) to trap the amine impurities . These amines are separated on a CS17 column with an MSA gradient and 9% acetonitrile, and are detected by absorbance at 210 nm .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

“N,N-Diethyl-o-toluidine” is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-diethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUUNRAPYPAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060553
Record name Benzenamine, N,N-diethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-o-toluidine

CAS RN

606-46-2
Record name N,N-Diethyl-o-toluidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-diethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-o-toluidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N,N-diethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N,N-diethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 100 cm3 round bottom flask was added 3-ethylaniline (5.0 g, 41.3 mmol), ethanol (7.5 cm3), sodium carbonate (5.9 g, 55.7 mmol). Ethyl iodide (17.38 g, 111.4 mmol) was added dropwise. The mixture was then heated at 45° C. for 12 hours before cooling to room temperature and adding water (50 cm3). The mixture was extracted into diethyl ether (3×50 cm3) the extracts were dried over magnesium sulphate, filtered, and concentrated to give the title compound (7.03 g, 96%) as a light yellow oil. dH (250 MHz; CDCl3): 7.20 (1H, dd, 9, 7.25, ArH), 6.60 (3H, m, ArH), 3.43 (4H, q, 7, NCH2), 2.69 (2H, q, 7.25, CH2), 1.32 (3H, t, 7.5, CH3), 1.23 (6H, t, 7, CH3); dC (62.9 MHz; CDCl3): 12.7 (CH3), 15.8 (CH3), 29.5 (CH2), 44.4 (NCH3), 109.4 (ArC), 111.4 (ArC), 115.1 (ArC), 129.2 (ArC), 145.4 (ArC), 147.9 (ArC).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-o-toluidine
Reactant of Route 2
N,N-Diethyl-o-toluidine
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-o-toluidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-o-toluidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-o-toluidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-o-toluidine

Citations

For This Compound
29
Citations
CY Cheng, RA Shaw - Phosphorus and sulfur and the related …, 1986 - Taylor & Francis
The reactions of phosphorus oxychloride, P(O)Cl 3 , with the three N,N-dimethyltoluidines have been studied. O-toluidine gave after suitable work-up only a “nitrogen-substituted” …
Number of citations: 4 www.tandfonline.com
S Seulen, J Grotemeyer - European Journal of Mass …, 2018 - journals.sagepub.com
It is well known that small substituted aromatic amines lose their substituents after electron ionization in a multistep fragmentation mechanism. In this contribution, the fragmentation …
Number of citations: 2 journals.sagepub.com
X Xu, Q Sun, X Xu - Organic Letters, 2022 - ACS Publications
This work describes the chemo- and stereoselective benzylic C(sp 3 )–H alkenylation of tertiary ortho-methyl anilines with internal alkynes using a simple β-diketiminato scandium …
Number of citations: 6 pubs.acs.org
EC Lim, SK Chakrabarti - The Journal of Chemical Physics, 1967 - pubs.aip.org
… is supported by the observation that phosphorescence of N ,N-dimethyl-o-toluidine is shorter lived than the phosphorescence of the less (sterically) hindered N Ndiethyl-o-toluidine. …
Number of citations: 63 pubs.aip.org
R Breslow, PL Khanna - Tetrahedron Letters, 1977 - Elsevier
We have described the reaction of 1-chloro-[2.2. 0] bicyclohexa-2, 5-diene (I) with lithium dialkylamides to afford dialkylanilines. 1 The critical finding with regard to the mechanism of this …
Number of citations: 24 www.sciencedirect.com
LRV Kotzebue, FWM Ribeiro, VG Sombra, JPA Feitosa… - Polymer, 2016 - Elsevier
The aim of this study was to synthesize novel cardanol-based benzoxazines, using different primary amines, and evaluate their influences on the synthesis and polymerization process. …
Number of citations: 40 www.sciencedirect.com
JP Cao, XY Zhao, K Morishita, XY Wei… - Bioresource technology, 2010 - Elsevier
Pyrolysis of sewage sludge was performed at 500C and a sweeping gas flow rate of 300cm 3 /min in a drop tube furnace. Liquid fraction (ie, bio-oil) from the sewage sludge pyrolysis …
Number of citations: 104 www.sciencedirect.com
J Su, Y Luo, X Xu - Chemical Communications, 2021 - pubs.rsc.org
An efficient and selective benzylic C(sp3)–H addition of o-CH3-substituted tertiary aromatic amines to alkenes has been achieved using an anilido-oxazoline ligand supported …
Number of citations: 12 pubs.rsc.org
CL Si, PP Qin, YY Lu, L Wu, HH Wang… - Advanced Materials …, 2011 - Trans Tech Publ
Elaeagnus angustifolia L., a hardwood species in the family of Elaeagnaceae, has long been used as part of traditional medicines to treat various diseases. However, limited study is …
Number of citations: 10 www.scientific.net
CT Peng, ZC Yang, SF Ding - Journal of Chromatography A, 1991 - Elsevier
A method is described for the prediction of the retention index (I) from chemical structure, using the number of atoms in the molecule (Z), the I increment for atom addition (A) and the …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.